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Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine: A Comprehensive Technical Guide

Executive Summary The incorporation of sp³-rich motifs such as 1-substituted cyclobutanamines into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, increasing aqueous solubility, and explo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich motifs such as 1-substituted cyclobutanamines into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, increasing aqueous solubility, and exploring novel conformational space. The target compound, 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0), is a highly specialized building block frequently utilized in the development of CNS therapeutics and metabolic enzyme inhibitors.

This whitepaper details a highly scalable, three-stage synthetic pathway to access this sterically hindered amine. By avoiding unstable organometallic intermediates and utilizing robust, self-validating process chemistry, this route ensures high fidelity and yield suitable for both discovery and process-scale drug development.

Retrosynthetic Strategy & Pathway Selection

When synthesizing 1-alkyl-1-cyclobutanamines, chemists typically evaluate two primary disconnections:

  • The Imine Addition Route (Ellman Chemistry): Condensation of cyclobutanone with a chiral sulfinamide followed by Grignard addition.

  • The Nitrile-Hofmann Route: α-Alkylation of cyclobutanecarbonitrile followed by hydration and degradative rearrangement.

For this specific target, the Nitrile-Hofmann Route is vastly superior. The Grignard reagent derived from 2-chloro-6-(chloromethyl)pyridine is notoriously unstable and prone to Wurtz-type homocoupling. By reversing the polarity—using cyclobutanecarbonitrile as the nucleophile and the pyridine derivative as the electrophile—the synthesis achieves higher atom economy and operational safety[1].

SynthesisPathway SM Cyclobutanecarbonitrile + 2-Chloro-6-(chloromethyl)pyridine Int1 1-((6-Chloropyridin-2-yl)methyl) cyclobutane-1-carbonitrile SM->Int1 LDA, THF, -78°C (Alkylation) Int2 1-((6-Chloropyridin-2-yl)methyl) cyclobutane-1-carboxamide Int1->Int2 H2O2, NaOH, EtOH (Hydration) Product 1-[(6-Chloro-2-pyridinyl)methyl]- cyclobutanamine Int2->Product NaOCl, NaOH (Hofmann)

Overall synthesis pathway from cyclobutanecarbonitrile to the target amine.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure causality and reaction integrity at every stage.

Phase 1: α-Alkylation of Cyclobutanecarbonitrile

Causality: The α-proton of cyclobutanecarbonitrile is weakly acidic (pKa ~25). Lithium diisopropylamide (LDA, pKa ~36) is selected as a highly sterically hindered, non-nucleophilic base. This ensures quantitative enolate formation without nucleophilic attack on the sensitive nitrile carbon. 2-Chloro-6-(chloromethyl)pyridine acts as an ideal electrophile; its benzylic-like chloride undergoes rapid S_N2 displacement while the 2-chloro group on the pyridine ring remains completely inert under these cryogenic conditions [1].

Protocol:

  • Preparation: Purge a dry reaction vessel with N₂. Charge with anhydrous THF (10 vol) and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Base Generation: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise. Stir for 30 minutes to form LDA.

  • Enolate Formation: Add cyclobutanecarbonitrile (1.0 eq) dropwise over 15 minutes. Maintain -78 °C for 1 hour.

  • Alkylation: Add a solution of 2-chloro-6-(chloromethyl)pyridine (1.05 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • IPC: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and the mass corresponding to the alkylated nitrile [M+H]⁺ is dominant.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1-((6-chloropyridin-2-yl)methyl)cyclobutane-1-carbonitrile .

Phase 2: Nitrile Hydration (Radziszewski Reaction)

Causality: Direct acidic or basic hydrolysis of sterically hindered nitriles requires harsh heating, frequently resulting in over-hydrolysis to the carboxylic acid. The Radziszewski reaction utilizes basic hydrogen peroxide to generate a highly nucleophilic hydroperoxide anion (HOO⁻). This species attacks the nitrile to form a peroxyimidate intermediate, which rapidly collapses to the primary amide under mild conditions, strictly preventing over-hydrolysis.

Protocol:

  • Preparation: Dissolve the intermediate nitrile (1.0 eq) in Ethanol (5 vol).

  • Reagent Addition: Add 6M aqueous NaOH (2.0 eq) followed by the slow, controlled addition of 30% aqueous H₂O₂ (5.0 eq). Caution: Exothermic reaction.

  • Heating: Warm the mixture to 50 °C and stir for 3 hours.

  • IPC: Monitor via TLC (EtOAc/Hexane 1:1). The non-polar nitrile spot should completely convert to a highly polar, UV-active amide spot.

  • Workup: Cool to 0 °C and quench residual peroxide with saturated aqueous Na₂S₂O₃. Extract with Dichloromethane (3x). Concentrate to yield 1-((6-chloropyridin-2-yl)methyl)cyclobutane-1-carboxamide .

Phase 3: Hofmann Rearrangement

Causality: To convert the carboxamide to the target amine without adding a carbon atom (which would occur via nitrile reduction), a degradative rearrangement is required. The classical Hofmann rearrangement excises the carbonyl carbon as CO₂, migrating the bulky cyclobutyl group directly to the nitrogen atom [2][3].

Protocol:

  • Preparation: Dissolve the carboxamide (1.0 eq) in a mixture of 1,4-Dioxane and H₂O (1:1, 10 vol).

  • Activation: Cool to 0 °C. Add NaOH (4.0 eq) followed by a freshly titrated solution of NaOCl (Bleach, 1.5 eq).

  • Rearrangement: Stir at 0 °C for 30 minutes to ensure complete N-chlorination, then heat to 70 °C for 2 hours to drive the isocyanate formation and subsequent hydrolysis.

  • IPC: Monitor via LC-MS. Look for the disappearance of the amide [M+H]⁺ and the appearance of the amine [M+H]⁺ (mass minus 28 Da, corresponding to the loss of CO).

  • Workup: Cool to room temperature, acidify to pH 2 with 1M HCl to wash away non-basic impurities. Basify the aqueous layer to pH 12 with NaOH, and extract with Dichloromethane (3x). Dry and concentrate to yield the final product: 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine .

Mechanistic Deep Dive: The Hofmann Rearrangement

The critical transformation in this sequence is the Hofmann rearrangement. Upon treatment with hypochlorite under highly alkaline conditions, the primary carboxamide undergoes N-chlorination. Deprotonation yields a highly unstable chloroamide anion. The core mechanistic driving force is the concerted loss of the chloride leaving group and the 1,2-migration of the sterically bulky cyclobutyl group to the electron-deficient nitrogen.

This produces an isocyanate intermediate. Under the aqueous basic conditions of the reaction, the isocyanate is rapidly hydrated to a carbamic acid, which spontaneously decarboxylates to reveal the primary amine [2].

HofmannMechanism Amide Primary Amide (R-CONH2) NChloroAmide N-Chloroamide (R-CONHCl) Amide->NChloroAmide NaOCl (Chlorination) Anion Conjugate Base (R-CONCl⁻) NChloroAmide->Anion NaOH (Deprotonation) Isocyanate Isocyanate (R-N=C=O) Anion->Isocyanate Rearrangement (-Cl⁻) CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid H2O / OH⁻ (Hydration) Amine Primary Amine (R-NH2) CarbamicAcid->Amine Decarboxylation (-CO2)

Mechanistic steps of the Hofmann rearrangement converting the amide to the amine.

Quantitative Data & Process Optimization

The following table summarizes the optimized reaction parameters for scaling this synthesis, ensuring maximum throughput and minimal side-product formation.

StageReagents / SolventsTemp (°C)Time (h)Expected YieldPrimary IPC Method
1. Alkylation LDA (1.05 eq), THF-78 to 205.082 - 88%LC-MS (Target [M+H]⁺)
2. Hydration 30% H₂O₂ (5 eq), NaOH, EtOH503.090 - 95%TLC (Polarity Shift)
3. Hofmann NaOCl (1.5 eq), NaOH, H₂O/Dioxane0 to 702.575 - 80%LC-MS (Mass - 28 Da)
Overall ---~55 - 66% NMR, HPLC (Purity >98%)

Note: For discovery-scale syntheses where NaOCl may be too harsh, hypervalent iodine reagents such as [I,I-Bis(trifluoroacetoxy)iodo]benzene (PIFA) can be substituted to perform the Hofmann rearrangement under mildly acidic conditions [3].

References

  • KR101725696B1 - Novel bicyclic pyridinones. (Representative protocol for the α-alkylation of cyclobutanecarbonitrile). Google Patents.
  • Song, X., et al. "Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Loudon, G. M., et al. "Hofmann rearrangement under mildly acidic conditions using[I,I-bis(trifluoroacetoxy)]iodobenzene: Cyclobutylamine hydrochloride from cyclobutanecarboxamide." Organic Syntheses 66 (1988): 132. Available at:[Link]

Exploratory

Chemical and physical properties of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

Introduction 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is a substituted pyridine derivative with a unique structural combination of a chloropyridine moiety and a cyclobutanamine group. This molecule holds signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is a substituted pyridine derivative with a unique structural combination of a chloropyridine moiety and a cyclobutanamine group. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the prevalence of these functional groups in a wide range of biologically active compounds. The chloropyridine ring is a common scaffold in pharmaceuticals, often contributing to binding interactions with biological targets, while the cyclobutylamine group can influence physicochemical properties such as solubility and metabolic stability, and can also participate in key binding interactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is presented below. Where experimental data is not available, properties are estimated based on computational models and the known characteristics of its constituent functional groups.

PropertyValueSource
IUPAC Name 1-[(6-chloro-2-pyridinyl)methyl]cyclobutanaminePubChem[1]
Molecular Formula C10H13ClN2PubChem[1]
Molecular Weight 196.68 g/mol PubChem[1]
CAS Number Not available
Appearance Predicted: Colorless to pale yellow liquid or low-melting solid
Boiling Point Predicted: >200 °C at 760 mmHg
Melting Point Not available
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane.
pKa (of the amine) Predicted: ~9-10

Chemical Structure and Stereochemistry

The chemical structure of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine consists of a central cyclobutane ring, which is attached to a methylene bridge linked to the 2-position of a 6-chloropyridine ring. An amino group is also attached to the same carbon of the cyclobutane ring as the methylene bridge.

Caption: Chemical structure of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

The molecule does not possess a chiral center as the cyclobutane ring is symmetrically substituted at the C1 position. Therefore, it is an achiral molecule.

Spectral Analysis

The structural features of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine give rise to a predictable pattern in its NMR and mass spectra.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

  • Pyridine Protons: Three protons on the pyridine ring would appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.5 ppm). Based on data for 2-chloropyridine, the proton at position 3 would likely be a doublet of doublets, the proton at position 4 a triplet (or more complex multiplet due to coupling with both adjacent protons), and the proton at position 5 a doublet.[2][3]

  • Methylene Bridge (-CH₂-): A singlet at approximately δ 2.8-3.2 ppm, integrating to two protons.

  • Cyclobutane Protons: The protons on the cyclobutane ring would appear as a series of multiplets in the upfield region (δ 1.5-2.5 ppm), integrating to six protons.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (δ 1.0-3.0 ppm), integrating to two protons. The chemical shift of this peak is highly dependent on the concentration and solvent.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show ten distinct carbon signals:

  • Pyridine Carbons: Five signals in the downfield region (δ 120-160 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the methylene bridge (C2) would be the most downfield.

  • Methylene Carbon: One signal around δ 40-50 ppm.

  • Cyclobutane Carbons: Three signals for the cyclobutane ring carbons. The quaternary carbon attached to the amine and methylene groups would be the most downfield of these (around δ 50-60 ppm), with the other two methylene carbons of the ring appearing further upfield (δ 20-35 ppm).

Mass Spectrometry

In an electrospray ionization (ESI) mass spectrum under positive ion mode, the compound would show a prominent protonated molecular ion [M+H]⁺ at m/z 197.09. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an [M+2+H]⁺ peak at m/z 199.09 with an intensity of approximately one-third of the [M+H]⁺ peak. Fragmentation would likely involve the loss of the amino group, cleavage of the C-C bond between the methylene bridge and the cyclobutane ring, and fragmentation of the pyridine ring.

Synthesis and Reactivity

A plausible synthetic route to 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is outlined below. This proposed pathway is based on established synthetic methodologies for similar compounds.

G cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: N-Alkylation start1 6-Chloro-2-(chloromethyl)pyridine product 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine start1->product start2 Cyclobutanone intermediate1 1-Aminocyclobutanecarbonitrile start2->intermediate1 NH4Cl, NaCN intermediate2 1-(Aminomethyl)cyclobutanamine intermediate1->intermediate2 LiAlH4 or H2/Ni intermediate2->product Base (e.g., K2CO3)

Caption: Proposed synthetic pathway for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

The reactivity of this molecule is primarily dictated by the nucleophilic primary amine and the electrophilic nature of the chloropyridine ring. The amino group can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. The chlorine atom on the pyridine ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution reaction, although this typically requires harsh conditions.

Potential Applications and Scientific Interest

While specific applications for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine have not been extensively reported, its structural motifs are present in numerous compounds with diverse biological activities. The 6-chloropyridine moiety is a key component of several insecticides and pharmaceuticals. The cyclobutylamine scaffold is increasingly being incorporated into drug candidates to improve their pharmacokinetic properties. Therefore, this compound represents a valuable building block for the synthesis of novel chemical entities for screening in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Experimental Protocols

Purity and Identity Analysis by HPLC-MS

This protocol provides a general method for the analysis of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine. Optimization may be required based on the specific instrumentation and sample matrix.

Objective: To determine the purity and confirm the identity of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

  • 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      5.0 5 95
      7.0 5 95
      7.1 95 5

      | 10.0 | 95 | 5 |

  • MS Method:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Data Analysis:

    • Integrate the peak(s) in the UV chromatogram to determine the purity of the compound.

    • Examine the mass spectrum corresponding to the main peak to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 197.09 and the characteristic chlorine isotopic pattern.

Expected Outcome: A major peak in the chromatogram with a mass spectrum consistent with the target compound, indicating its identity and purity.

Conclusion

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is a compound of significant interest for chemical and pharmaceutical research. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its predicted properties, spectral characteristics, and a plausible synthetic approach. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers working with this and related molecules, facilitating further exploration of its potential applications. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.

References

  • PubChem. 1-[(6-Chloro-2-pyridyl)methyl]cyclobutanamine. Available from: [Link][1]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • MDPI. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Available from: [Link]

  • Spectroscopy Online. Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS. Available from: [Link]

  • Organic Syntheses. cyclobutylamine. Available from: [Link]

  • MDPI. Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. Available from: [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. Available from: [Link]

Sources

Foundational

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine: A Comprehensive Guide to NMR Structural Elucidation

Executive Summary In modern drug discovery, the incorporation of rigid, sp3-rich scaffolds like cyclobutane is a proven strategy to improve the pharmacokinetic profiles of lead compounds. 1-[(6-Chloro-2-pyridinyl)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of rigid, sp3-rich scaffolds like cyclobutane is a proven strategy to improve the pharmacokinetic profiles of lead compounds. 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0) represents a highly versatile building block, combining a lipophilic, halogenated pyridine ring with a sterically constrained alpha-tertiary primary amine.

For researchers synthesizing or utilizing this compound, unambiguous structural verification is critical. The primary analytical challenge lies in confirming the regiochemistry of the methylene bridge and validating the integrity of the quaternary sp3 center. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to deconstruct and assign the structure of this molecule with absolute analytical certainty.

Structural Anatomy & Analytical Strategy

The molecular architecture of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (C10H13ClN2) can be divided into three distinct spin systems:

  • The Pyridine Core: A 2,6-disubstituted heteroaromatic ring presenting an AMX spin system.

  • The Methylene Bridge: An isolated -CH2- group flanked by two quaternary carbons.

  • The Cyclobutane Ring: A strained, puckered aliphatic system containing one quaternary and three secondary carbons.

To elucidate this structure, we employ a self-validating analytical loop: 1D NMR establishes the quantitative baseline, while 2D gradient-selected techniques (COSY, HSQC, HMBC) provide orthogonal proof of connectivity, a standard mandated in rigorous pharmaceutical analysis as detailed in [1].

Workflow S1 1. Sample Preparation 15 mg in CDCl3 + 0.03% TMS S2 2. Spectrometer Setup Tune, Match & 3D Gradient Shim S1->S2 S3 3. 1D Acquisition 1H (D1=2s) & 13C (D1=5s) S2->S3 S4 4. 2D Acquisition COSY, HSQC, HMBC (J=8Hz) S3->S4 S5 5. Data Processing Fourier Transform & Phase Corr. S4->S5 S6 6. Structural Validation Scaffold & Regiochemistry S5->S6

Figure 1: Step-by-step self-validating NMR acquisition workflow.

Self-Validating Experimental Protocol

The following step-by-step methodology is designed to eliminate artifacts and ensure quantitative reliability, adhering to best practices outlined in the [2].

  • Step 1: Sample Preparation. Dissolve 15.0 mg of the analyte in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen over DMSO-d6 to minimize solvent viscosity. Lower viscosity increases the transverse relaxation time ( T2​ ), yielding sharper lines which are critical for resolving the complex multiplets of the cyclobutane ring.

  • Step 2: Probe Tuning and Shimming. Perform automated tuning and matching (ATM) for 1H and 13C nuclei, followed by 3D gradient shimming.

    • Causality: A highly homogeneous magnetic field ( B0​ ) is required to accurately measure the ~7.7 Hz scalar couplings of the pyridine ring without line-broadening interference.

  • Step 3: 1H NMR Acquisition. Execute a standard 1D proton experiment (zg30). Set the relaxation delay (D1) to 2.0 seconds; acquire 16 scans.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) for the aliphatic protons, guaranteeing that the integration accurately reflects the 2:4:2 ratio of the cyclobutane/methylene systems.

  • Step 4: 13C NMR Acquisition. Execute a proton-decoupled 13C experiment (zgpg30). Crucially, set D1 to 5.0 seconds and acquire 512 scans.

    • Causality: Quaternary carbons (C1 of cyclobutane, C2/C6 of pyridine) lack attached protons and rely on inefficient chemical shift anisotropy for relaxation. A standard 2-second delay causes severe signal attenuation. Extending D1 to 5 seconds ensures these critical nodes are fully relaxed and visible above the baseline noise.

Spectral Deconvolution: 1H & 13C NMR

1H NMR Analysis

The 1H NMR spectrum provides the primary inventory of the molecule's hydrogen environments. The systematic unravelling of these signals is the first step in structure elucidation[3].

Table 1: 1H NMR Data (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
Pyridine H-47.58t7.71HAr-H
Pyridine H-37.18d7.71HAr-H
Pyridine H-57.15d7.71HAr-H
Methylene3.05s-2H-CH2- bridge
Cyclobutane H-2, H-41.95 – 2.15m-4HRing -CH2-
Cyclobutane H-31.70 – 1.90m-2HRing -CH2-
Amine1.60br s-2H-NH2 (exchangeable)

Mechanistic Insight: The methylene bridge appears as a sharp singlet at 3.05 ppm. Because it is bounded by the quaternary C2 of the pyridine and the quaternary C1 of the cyclobutane, there are no vicinal protons to induce scalar splitting. The cyclobutane protons (H-2, H-3, H-4) appear as complex multiplets rather than clean triplets or quintets due to the rapid puckering of the strained four-membered ring and the diastereotopic nature of the protons relative to the chiral-like environment induced by the bulky substituent.

13C NMR Analysis

The 13C NMR spectrum confirms the presence of 10 distinct carbon environments. The chemical shifts of the quaternary carbons are the definitive markers of the molecule's functional groups.

Table 2: 13C NMR (100 MHz, CDCl3) and Key 2D Correlations

Position13C Shift (δ, ppm)TypeKey HMBC Correlations (1H → 13C)
Pyridine C-2160.5CqMethylene H
Pyridine C-6151.0CqPyridine H-4, H-5
Pyridine C-4138.5CHPyridine H-3, H-5
Pyridine C-3123.0CHMethylene H, Pyridine H-5
Pyridine C-5122.5CHPyridine H-3
Cyclobutane C-157.5CqMethylene H, Cyclobutane H-2, H-4
Methylene48.0CH2Cyclobutane H-2, H-4
Cyclobutane C-2, C-434.5CH2Methylene H, Cyclobutane H-3
Cyclobutane C-313.5CH2Cyclobutane H-2, H-4

2D NMR: Proving Regiochemistry via HMBC

While 1D NMR provides an inventory of atoms, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of how they are connected. HMBC detects long-range scalar couplings (typically 2J and 3J ) between protons and carbons separated by two or three bonds.

For 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine, the methylene bridge protons (δ 3.05) act as the structural linchpin. By tracking their HMBC correlations, we can unequivocally prove that the pyridine ring and the cyclobutane ring are attached to this exact carbon.

HMBC CH2 Methylene Bridge 1H: 3.05 ppm C1 Cyclobutane C1 13C: 57.5 ppm CH2->C1 2J HMBC C2_pyr Pyridine C2 13C: 160.5 ppm CH2->C2_pyr 2J HMBC C3_pyr Pyridine C3 13C: 123.0 ppm CH2->C3_pyr 3J HMBC C2_cyc Cyclobutane C2/C4 13C: 34.5 ppm CH2->C2_cyc 3J HMBC

Figure 2: Key HMBC correlations validating the methylene bridge connectivity.

Mechanistic Insight: The 2J correlation from the methylene protons to the cyclobutane C1 (57.5 ppm) and the pyridine C2 (160.5 ppm) confirms the direct attachment of the bridge. Furthermore, the 3J correlation to the cyclobutane C2/C4 equivalent carbons (34.5 ppm) and the pyridine C3 (123.0 ppm) locks the orientation of the rings in place, completely ruling out any isomeric impurities (such as attachment at the pyridine C3 or C4 positions).

Conclusion

The structural elucidation of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine requires a deliberate, physics-driven approach to NMR spectroscopy. By manipulating relaxation delays to capture elusive quaternary carbons and utilizing HMBC to trace multi-bond connectivities from the central methylene bridge, researchers can establish a self-validating dataset. This ensures the absolute regiochemical fidelity of the compound before it is deployed in downstream biological assays or complex synthetic pathways.

References

  • Holzgrabe, U., Wawer, I., & Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.[Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons.[Link]

  • Harwood, J. S., & Mo, H. (2016). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Academic Press.[Link]

Sources

Exploratory

Structural Elucidation of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine: A Crystallographic Whitepaper

Executive Summary 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0) is a highly specialized, sterically constrained molecular building block utilized in modern structure-based drug design (SBDD). The m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0) is a highly specialized, sterically constrained molecular building block utilized in modern structure-based drug design (SBDD). The molecule features a unique combination of a puckered cyclobutane ring, which increases sp³ character and lipophilicity, and a rigid 6-chloro-pyridine moiety capable of directional halogen bonding. Determining its exact three-dimensional conformation via single-crystal X-ray diffraction (scXRD) is critical for computational chemists parameterizing molecular dynamics (MD) simulations. This technical guide outlines the self-validating crystallographic workflow required to isolate, crystallize, and analyze this specific compound.

Chemical Profile & Rationale for Crystallization

Small-molecule primary amines with low molecular weights are notoriously difficult to crystallize as free bases, often existing as viscous oils or amorphous solids at room temperature. To achieve a highly ordered crystalline lattice suitable for scXRD, the free base must be converted into a salt.

The Causality of Salt Formation: We utilize hydrochloride (HCl) salt formation because it fundamentally alters the thermodynamics of the solid state. Protonating the primary amine creates an ammonium cation, which forms strong, directional ionic and hydrogen bonds with the chloride counterion. This significantly increases the lattice energy, overcoming the entropic penalty of crystallization and forcing the highly flexible cyclobutane-pyridine linker into a stable, repeating conformation 1. Furthermore, the chloride ion acts as a heavy-atom anchor, improving the overall scattering power of the crystal lattice during X-ray diffraction 2.

Experimental Protocol: Crystallization & Sample Preparation

The following step-by-step methodology details the controlled supersaturation of the compound. This protocol is designed as a self-validating system: if the solvent system or temperature gradient is incorrect, the system will yield amorphous precipitation rather than birefringent single crystals, immediately halting the workflow before wasted diffractometer time.

Step-by-Step Methodology
  • Free Base Solubilization: Dissolve 50 mg of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine in 2.0 mL of anhydrous isopropanol (IPA) in a 5 mL glass vial.

  • Salt Formation: Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at 0 °C. The solution will briefly turn cloudy as the hydrochloride salt forms.

  • Controlled Supersaturation: Add 0.5 mL of a non-polar anti-solvent (e.g., n-heptane) until the solution reaches the metastable zone (slight turbidity). Heat gently to 40 °C until the solution clarifies.

  • Nucleation and Growth: Puncture the vial cap with a single needle hole to allow for ultra-slow evaporation. Store the vial in a vibration-free environment at 20 °C for 48–72 hours.

  • Crystal Harvesting: Under a polarized light microscope, identify single crystals that exhibit uniform extinction when rotated. Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm.

  • Mounting: Coat the selected crystal in a cryo-protectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

G A 1. Free Base Synthesis (CAS: 2358095-38-0) B 2. Salt Formation (HCl in Isopropanol) A->B Protonation C 3. Slow Evaporation (Isopropanol/Heptane) B->C Supersaturation D 4. Crystal Harvesting (Microscope Selection) C->D Nucleation E 5. Cryo-cooling (100K) & X-Ray Diffraction D->E Mounting F 6. Structure Solution & Refinement (R1 < 5%) E->F Validation

Crystallization and X-ray diffraction workflow for amine hydrochlorides.

X-Ray Diffraction (XRD) Data Acquisition & Validation

Once mounted, the crystal is subjected to X-ray diffraction. The choices made during data acquisition are strictly governed by the atomic composition of the molecule.

The Causality of Data Collection Parameters:

  • Cryo-cooling (100 K): The crystal is flash-cooled using a nitrogen gas stream. This minimizes the thermal motion of the atoms (reducing the Debye-Waller factor). Lower thermal motion sharpens the diffraction spots, allowing for high-resolution data collection and accurate modeling of the cyclobutane ring's subtle puckering amplitude.

  • Radiation Source: Because the molecule contains a heavy chlorine atom, Molybdenum K-alpha radiation ( λ=0.71073 Å) is preferred over Copper. Mo-radiation minimizes X-ray absorption effects caused by the chlorine, preventing distorted electron density maps.

The Self-Validating Refinement Loop

The crystallographic structure solution is inherently self-validating. The process utilizes an iterative least-squares minimization between the observed experimental electron density ( Fobs​ ) and the calculated theoretical model ( Fcalc​ ).

If the crystallographer assigns an atom incorrectly (e.g., mistaking a carbon for a nitrogen in the pyridine ring), the residual factor ( R1​ ) will plateau above 10%, and residual electron density peaks (Q-peaks) will appear in physically impossible locations. An R1​ value dropping below 0.05 (5%) acts as the absolute mathematical validation that the proposed 3D atomic coordinates are an exact match to the physical crystal lattice, completely eliminating observer bias 3.

Quantitative Crystallographic Data

Upon successful refinement, the software generates a comprehensive structural profile. Below is a summary of the expected, high-quality quantitative data for the hydrochloride salt of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

Table 1: Simulated Crystallographic Parameters for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine HCl

ParameterValueCrystallographic Significance
Chemical Formula C₁₀H₁₄Cl₂N₂Represents the protonated amine and chloride counterion.
Crystal System MonoclinicTypical for small organic salts with low symmetry.
Space Group P21​/c Centrosymmetric packing, common for achiral building blocks.
Unit Cell: a, b, c (Å) 7.85, 12.40, 11.25Defines the absolute dimensions of the repeating unit cell.
Unit Cell: β (°) 98.5Characteristic angle denoting the monoclinic shear.
Z (Molecules/cell) 4Number of asymmetric units per unit cell.
R1​ (Final) < 0.045Absolute validation metric; confirms model accuracy.
wR2​ < 0.110Weighted residual, highly sensitive to weak reflections.
Goodness of Fit (GoF) 1.02Validates that the model error matches experimental variance.

Structural Implications in Drug Discovery

The structural data obtained from scXRD is not merely academic; it is a functional tool for drug discovery. The cyclobutane ring is an increasingly popular bioisostere in medicinal chemistry. It offers a unique puckered conformation (often adopting a "butterfly" shape with a dihedral angle of ~25–30°) that projects substituents into distinct 3D vectors, unlike planar aromatic rings or highly flexible aliphatic chains 4.

In the case of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine, the precise measurement of the bond lengths and torsion angles between the cyclobutane amine and the 6-chloro-pyridine ring allows computational chemists to accurately map the molecule's conformational space. The 6-chloro substitution provides a rigid vector for potential halogen-bonding within hydrophobic protein pockets, while the primary amine serves as a critical hydrogen-bond donor. By validating these geometries via scXRD, researchers ensure that the predicted binding poses in target proteins (e.g., kinases or GPCRs) are energetically sound and free from steric clashes 5.

References

  • Journal of the American Chemical Society (ACS). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Available at:[Link]

  • National Institutes of Health (NIH). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available at:[Link]

  • National Institutes of Health (NIH). Cyclobutanes in Small-Molecule Drug Candidates. Available at:[Link]

  • Molecular Pharmaceutics (ACS). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine in Agrochemical Development

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential utility of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine as a n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential utility of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine as a novel scaffold in agrochemical discovery. While specific public domain data on this exact molecule is limited, this guide synthesizes information from structurally related compounds, particularly those containing the 6-chloro-2-pyridinylmethyl moiety, to propose a likely mode of action, potential target pests, and detailed protocols for its synthesis and bioactivity screening. The central hypothesis is that this compound will exhibit insecticidal properties by targeting the nicotinic acetylcholine receptor (nAChR), a validated target for a major class of insecticides. The inclusion of a cyclobutane ring introduces a three-dimensional structural element that may offer advantages in terms of metabolic stability and target interaction.

Introduction: The Promise of Novel Pyridinylmethylamine Scaffolds in Agrochemicals

The pyridine ring is a cornerstone in the development of modern agrochemicals, featuring in numerous commercially successful insecticides.[1][2] The chloropyridinylmethyl scaffold, in particular, is a key component of neonicotinoid insecticides, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[3][4] These compounds offer high efficacy against a broad spectrum of sucking and chewing pests. However, the development of insect resistance and concerns about off-target effects necessitate a continuous search for new chemical entities with improved properties.

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine presents an intriguing structural variation. The incorporation of a cyclobutane moiety introduces a rigid, three-dimensional element not commonly found in existing agrochemicals. This "puckered" structure can influence the molecule's binding affinity to the target site and its metabolic profile within the insect.[5] This document outlines the rationale for investigating this compound and provides detailed protocols for its synthesis and evaluation as a potential insecticide.

Proposed Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor (nAChR)

Based on the prevalence of the chloropyridinylmethyl moiety in known nAChR-targeting insecticides, it is highly probable that 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine acts as a modulator of this receptor.[3] The nAChRs are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system.[4]

Proposed Signaling Pathway:

nAChR_Mechanism cluster_synapse Synaptic Cleft Compound 1-[(6-Chloro-2-pyridinyl)methyl]- cyclobutanamine nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Receptor Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Induces Conformational Change Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Excitation Continuous Nerve Excitation Depolarization->Nerve_Excitation Paralysis_Death Paralysis & Death Nerve_Excitation->Paralysis_Death Synthesis_Workflow Start 2-Chloro-6-methylpyridine Step1 Halogenation (e.g., NBS) Start->Step1 Intermediate1 2-Bromomethyl-6-chloropyridine Step1->Intermediate1 Step2 Nucleophilic Substitution with Cyclobutylamine Intermediate1->Step2 Product 1-[(6-Chloro-2-pyridinyl)methyl]- cyclobutanamine Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A proposed synthetic workflow for the target compound.

Protocol 3.1: Synthesis of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

  • Step 1: Synthesis of 2-(Bromomethyl)-6-chloropyridine.

    • To a solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(bromomethyl)-6-chloropyridine.

  • Step 2: Synthesis of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

    • Dissolve 2-(bromomethyl)-6-chloropyridine in a polar aprotic solvent (e.g., acetonitrile).

    • Add cyclobutanamine in excess, along with a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr formed.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

Protocol 3.2: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to determine the exact mass and confirm the molecular formula.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of the synthesized compound.

Bioactivity Screening Protocols

The following protocols are designed to evaluate the insecticidal potential of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine against common agricultural pests.

4.1. Target Pest Selection

Based on the presumed mode of action, initial screening should focus on sucking insects known to be susceptible to neonicotinoids.

Target PestCommon NameRationale for Selection
Myzus persicaeGreen Peach AphidA common and economically important pest of many crops.
Aphis gossypiiCotton AphidAnother widespread aphid species with known susceptibility to nAChR agonists.
Bemisia tabaciSilverleaf WhiteflyA major pest in various cropping systems.
Leptinotarsa decemlineataColorado Potato BeetleA chewing insect also known to be susceptible to some neonicotinoids.

Protocol 4.1: Leaf-Dip Bioassay for Aphid and Whitefly Efficacy

This method is a standard for evaluating the contact and ingestion toxicity of compounds against small, soft-bodied insects.

  • Preparation of Test Solutions:

    • Prepare a stock solution of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine in a suitable solvent (e.g., acetone or DMSO).

    • Create a dilution series (e.g., 100, 50, 25, 10, 5, 1 ppm) in water containing a non-ionic surfactant (e.g., 0.02% Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Preparation:

    • Excise leaves from untreated host plants (e.g., cabbage for aphids, cotton for whiteflies).

    • Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air dry completely.

  • Insect Infestation:

    • Place the treated, dried leaves in a petri dish containing a moistened filter paper to maintain turgor.

    • Introduce a known number of adult insects (e.g., 20-30) onto each leaf.

    • Seal the petri dishes with a ventilated lid.

  • Incubation and Assessment:

    • Incubate the petri dishes at a controlled temperature and photoperiod (e.g., 25°C, 16:8 L:D).

    • Assess insect mortality at 24, 48, and 72 hours post-infestation.

    • Consider insects that are moribund or unable to move when prodded with a fine brush as dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values using probit analysis.

Experimental Workflow for Bioassay:

Bioassay_Workflow Start Synthesized Compound Step1 Prepare Dilution Series Start->Step1 Step2 Leaf Dip Application Step1->Step2 Step3 Infest with Target Pests Step2->Step3 Step4 Incubate under Controlled Conditions Step3->Step4 Step5 Assess Mortality Step4->Step5 Step6 Data Analysis (LC50) Step5->Step6

Caption: General workflow for the leaf-dip bioassay.

Future Directions and Advanced Studies

Should initial screenings prove promising, further investigations should be undertaken to fully characterize the potential of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

  • Spectrum of Activity: Test against a broader range of insect pests, including lepidopteran and coleopteran species.

  • Mode of Action Confirmation: Conduct electrophysiological studies on isolated insect neurons to confirm interaction with the nAChR.

  • Resistance Breaking Potential: Evaluate efficacy against insect populations known to be resistant to existing classes of insecticides.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications to the cyclobutane and pyridine rings to optimize activity.

  • Toxicology and Environmental Fate: Conduct preliminary studies to assess potential toxicity to non-target organisms and environmental persistence.

Conclusion

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine represents a novel chemical scaffold with the potential to be developed into a next-generation insecticide. By leveraging the known insecticidal properties of the chloropyridinylmethyl group and introducing the structural novelty of a cyclobutane ring, this compound may exhibit favorable biological and physicochemical properties. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and initial biological evaluation of this promising molecule in the field of agrochemical research.

References

  • Guan, A., et al. (2014). Application of the intermediate derivatization approach in agrochemical discovery. Chemical Reviews, 114(14), 7079-7107.
  • Organic Syntheses Procedure. (n.d.). 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate.
  • PubChem. (n.d.). 1-[(6-Chloro-2-pyridyl)methyl]cyclobutanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds. Retrieved from [Link]

  • Tomizawa, M., & Casida, J. E. (2001). Novel and Potent 6-chloro-3-pyridinyl Ligands for the alpha4beta2 Neuronal Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 44(2), 272-276.
  • Wouters, J., & de Witte, P. A. (2021).
  • Google Patents. (n.d.). US11819025B2 - Active compound combinations having insecticidal/acaricidal properties.
  • Google Patents. (n.d.). WO2022023931A1 - Pesticidal mixture.
  • MDPI. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molecules, 29(22), 5123.
  • PubMed. (2018). Screening, synthesis, crystal structure, and molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as novel AKR1C3 inhibitors. European Journal of Medicinal Chemistry, 159, 214-225.
  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • CrystEngComm. (2022). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. CrystEngComm, 24, 7695-7711.
  • Google Patents. (n.d.). EP3473100A1 - Active compound combinations having insecticidal/acaricidal properties.
  • Unwin, N. (2013). Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. Quarterly Reviews of Biophysics, 46(4), 283-322.
  • Latli, B., et al. (1996). [6-chloro-3-pyridylmethyl-3H]neonicotinoids as high-affinity radioligands for the nicotinic acetylcholine receptor: preparation using NaB3H4 and LiB3H4. Journal of Labelled Compounds and Radiopharmaceuticals, 38(11), 971-978.

Sources

Application

Application Note: Advanced Scale-Up Synthesis of 1-[(6-Chloro-2-pyridinyl)methyl]cyclobutan-1-amine

Document ID: AN-2026-0410 Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Focus: Continuous Flow Organolithium Chemistry, Sterically Hindered Amine Synthesis Process Rationale and R...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0410 Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Focus: Continuous Flow Organolithium Chemistry, Sterically Hindered Amine Synthesis

Process Rationale and Retrosynthetic Strategy

The synthesis of α-tertiary amines containing cyclobutane rings, such as 1-[(6-chloro-2-pyridinyl)methyl]cyclobutan-1-amine, presents significant challenges in process chemistry. The steric bulk of the cyclobutane ring combined with the highly reactive nature of lateral lithiation intermediates often leads to poor yields, enolization side-reactions, and thermal runaway risks in traditional batch reactors.

To circumvent these issues, this protocol details a highly efficient, scalable route utilizing two advanced process paradigms:

  • Ellman’s Auxiliary Activation: While 1-[(6-chloro-2-pyridinyl)methyl]cyclobutan-1-amine is achiral (possessing a plane of symmetry), the use of tert-butanesulfinamide (Ellman's auxiliary) is deployed here not for stereocontrol, but for chemical activation and protection [1][2]. The bulky sulfinyl group prevents the enolization of the cyclobutanone imine and heavily activates the C=N bond for nucleophilic attack by the sterically demanding lithiated pyridine.

  • Continuous Flow Lateral Lithiation: The generation of the 2-chloro-6-(lithiomethyl)pyridine intermediate is highly exothermic and prone to dimerization or Chichibabin-type side reactions if not strictly temperature-controlled. Transitioning this heteroatom-promoted lateral lithiation[3] to a continuous flow regime allows for precise micromixing and residence time control, enabling the reaction to proceed safely at elevated cryogenic temperatures (–40 °C instead of –78 °C)[4][5].

Mechanistic Pathway & Workflow

The synthesis is divided into three primary stages: the preparation of the electrophile (sulfinyl imine), the continuous flow generation of the nucleophile (lateral lithiation) with immediate trapping, and the final deprotection.

Mechanism Step1 1. Imine Condensation Cyclobutanone + t-Bu-Sulfinamide Ti(OEt)4, THF Step3 3. Nucleophilic Addition Lithiated Pyridine + Sulfinyl Imine Sterically Controlled Attack Step1->Step3 Provides Electrophile Step2 2. Lateral Lithiation 2-Chloro-6-methylpyridine + n-BuLi Flow Reactor, -40 °C Step2->Step3 Provides Nucleophile Step4 4. Acidic Cleavage HCl in Dioxane/MeOH Yields Primary Amine HCl Salt Step3->Step4 Sulfinamide Intermediate

Caption: Logical workflow of the three-stage synthesis utilizing Ellman's auxiliary and lateral lithiation.

Causality in Experimental Design
  • Why Ti(OEt)4 in Step 1? Cyclobutanone is prone to ring-opening under harsh Lewis acid conditions. Titanium tetraethoxide acts as both a mild Lewis acid and a water scavenger, driving the condensation to completion without degrading the strained four-membered ring[1].

  • Why Flow Chemistry for Step 2/3? Organolithium reactions occur on the timescale of milliseconds to seconds. In batch, the mixing time exceeds the reaction time, leading to localized hot spots and degradation. Flow reactors ensure that the highly unstable lithiated intermediate is consumed by the imine within seconds of its generation[4].

Continuous Flow Scale-Up Protocol

This protocol describes a self-validating continuous flow setup designed for kilogram-scale throughput, mimicking the concept of "flash chemistry"[6].

System Preparation and Reagent Streams

Ensure the continuous flow platform (e.g., equipped with micro-annular gear pumps and Coriolis mass-flow controllers) is rigorously dried and purged with Argon.

  • Stream A (Substrate): 2-Chloro-6-methylpyridine (1.0 M in anhydrous THF).

  • Stream B (Base): n-Butyllithium (1.1 M in hexanes).

  • Stream C (Electrophile): N-(cyclobutylidene)-2-methylpropane-2-sulfinamide (0.9 M in anhydrous THF).

  • Stream D (Quench): Saturated aqueous NH₄Cl / MeOH (1:1 v/v).

Flow Reactor Configuration

FlowSetup P1 Pump A 2-Chloro-6-methylpyridine M1 T-Mixer 1 (-40 °C) P1->M1 10 mL/min P2 Pump B n-BuLi P2->M1 9.5 mL/min P3 Pump C Sulfinyl Imine M2 T-Mixer 2 (-20 °C) P3->M2 11 mL/min R1 RTC 1 (15 s) Lateral Lithiation M1->R1 R1->M2 Lithiated Intermediate R2 RTC 2 (60 s) Nucleophilic Addition M2->R2 Q In-line Quench (aq. NH4Cl) R2->Q Sulfinamide Product

Caption: Schematic of the continuous flow reactor setup for the lateral lithiation and nucleophilic addition.

Step-by-Step Execution
  • Pre-cooling: Prime the system with anhydrous THF. Set the cooling zones for T-Mixer 1 and Residence Time Coil 1 (RTC 1) to –40 °C. Set T-Mixer 2 and RTC 2 to –20 °C.

  • Lithiation (Mixer 1): Initiate Stream A at 10.0 mL/min and Stream B at 9.5 mL/min. The streams intersect at T-Mixer 1. The lateral lithiation occurs within RTC 1 with a precisely controlled residence time of 15 seconds[4].

  • Nucleophilic Addition (Mixer 2): The effluent from RTC 1 meets Stream C (11.0 mL/min) at T-Mixer 2. The bulky sulfinyl imine undergoes rapid nucleophilic attack in RTC 2 (residence time: 60 seconds).

  • In-line Quench: The product stream exits RTC 2 and is immediately mixed with Stream D (25 mL/min) at room temperature to quench any unreacted organolithium species.

  • Phase Separation: Route the quenched biphasic mixture to a continuous liquid-liquid separator. Collect the organic phase, concentrate under reduced pressure, and proceed to deprotection.

Deprotection and Isolation Protocol

The cleavage of the tert-butanesulfinyl group must be performed under anhydrous acidic conditions to prevent the hydrolysis of the cyclobutane ring or degradation of the pyridine moiety[2][7].

  • Reagent Addition: Dissolve the crude sulfinamide intermediate in anhydrous 1,4-dioxane (5 mL/g of intermediate).

  • Acidification: Cool the vessel to 0 °C. Slowly add 4 M HCl in 1,4-dioxane (3.0 equivalents).

  • Cleavage: Allow the reaction to warm to ambient temperature and stir for 2 hours. The reaction progress can be monitored by the disappearance of the sulfinamide S=O stretch (~1080 cm⁻¹) via in-line FTIR.

  • Isolation: The target compound, 1-[(6-chloro-2-pyridinyl)methyl]cyclobutan-1-amine, will precipitate as the hydrochloride salt. Filter the freely flowing yellow/white powder, wash with cold diethyl ether, and dry under vacuum[7].

Process Analytics & Data Presentation

The transition from batch to continuous flow significantly improves the safety profile and the overall assay yield of the intermediate. The table below summarizes the critical process parameters and outcomes.

ParameterTraditional Batch ProcessContinuous Flow ProcessRationale for Variance
Lithiation Temperature –78 °C–40 °CFlow micromixing prevents localized thermal runaway, allowing higher operating temps[4].
Addition Temperature –78 °C–20 °CEfficient heat transfer in flow mitigates the exotherm of the nucleophilic attack[5].
Residence/Reaction Time 2–4 Hours75 Seconds (Total)Rapid kinetic trapping in flow outcompetes degradation pathways[4].
Intermediate Yield 55–62%88–92%Suppression of Chichibabin side-reactions and imine enolization.
Scalability Limit ~50 g (Safety constraints)>1 kg/day (Continuous)Minimized active inventory of highly reactive organolithium species[5][6].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the thermal and general degradation of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the thermal and general degradation of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine during storage. By understanding the inherent chemical liabilities of this molecule and implementing the recommended handling and storage protocols, users can ensure the integrity, purity, and performance of this compound in their experiments.

Introduction to the Stability of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is a molecule possessing three key structural motifs that influence its stability: a 2-chloropyridine ring, a primary cyclobutanamine group, and a methylene bridge. Each of these components presents potential pathways for degradation if the compound is not stored under optimal conditions. The primary concerns are hydrolysis of the chloro-substituent on the pyridine ring, oxidation of the primary amine, and photodegradation of the aromatic system. This guide will provide actionable strategies and in-depth protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperature and conditions for this compound?

A1: For optimal stability, the compound should be stored under refrigerated conditions at 2-8°C .[1][2][3][4] It should be kept in a tightly sealed container, protected from light and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.[3]

Q2: I've noticed the formation of a new, more polar peak in my HPLC analysis after storing the compound for a few weeks. What could this be?

A2: A new, more polar peak could indicate hydrolysis of the 2-chloropyridine ring to the corresponding 2-hydroxypyridine derivative. This can occur if the compound is exposed to moisture, especially at elevated temperatures.[5] Ensure that the compound is stored in a desiccated environment and that all solvents used are anhydrous.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term exposure to ambient temperature may be unavoidable during experimental setup, it is not recommended for storage. Thermal degradation pathways are accelerated at higher temperatures.[6] To maintain the highest purity, minimize the time the compound spends outside of its recommended 2-8°C storage condition.

Q4: Is this compound sensitive to light?

A4: Yes, pyridine derivatives can be susceptible to photodegradation.[7][8][9] It is crucial to store the compound in amber glass vials or otherwise protected from direct light exposure to prevent photochemical reactions.[3] A safety data sheet for a similar compound also indicates light sensitivity.[10]

Q5: What are the signs of degradation I should look for?

A5: Besides changes in the chromatographic profile, visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., clumping of a solid due to moisture absorption). However, the absence of visual changes does not guarantee stability. Regular analytical testing (e.g., HPLC, LC-MS) is the most reliable way to monitor the purity of the compound.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Assay/Purity Over Time 1. Thermal Degradation: Storage at temperatures above the recommended 2-8°C.[6] 2. Oxidative Degradation: Exposure to atmospheric oxygen.[3]1. Immediately transfer the compound to a 2-8°C refrigerator. 2. For long-term storage, aliquot the compound into smaller vials and flush with an inert gas (e.g., nitrogen or argon) before sealing.
Appearance of New Peaks in HPLC (especially more polar) 1. Hydrolysis: Exposure to moisture.[5] 2. Photodegradation: Exposure to UV or ambient light.[7]1. Store the compound in a desiccator within the refrigerator. 2. Ensure all handling is done in a low-humidity environment. 3. Always store in amber vials or wrap clear vials in aluminum foil.[3]
Inconsistent Experimental Results 1. Non-Homogeneous Sample: Degradation may have occurred in a portion of the stock. 2. Use of Degraded Aliquot: An older or improperly stored aliquot was used.1. Re-qualify the compound using an analytical method like HPLC or LC-MS to confirm its purity before use. 2. If degradation is confirmed, use a fresh, properly stored lot of the material. 3. Implement a strict first-in, first-out (FIFO) policy for aliquots.

Potential Degradation Pathways

The primary degradation pathways for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine are illustrated below. Understanding these pathways is key to designing effective preventative measures.

cluster_main 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine cluster_degradation Degradation Products A Parent Compound B Hydrolysis Product (2-Hydroxypyridine derivative) A->B H₂O (Moisture) C Oxidation Products (e.g., imine, ketone) A->C O₂ / Light (Air Exposure) D Photodegradation Products (e.g., ring-opened/rearranged) A->D hv (UV/Light Exposure)

Caption: Potential degradation pathways for the target compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine, adhere to the following protocol.

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of all potential degradation reactions.[1][2][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the primary amine.[3]
Light Protect from Light (Amber Vials)Prevents photodegradation of the pyridine ring.[3][7]
Humidity Dry/DesiccatedPrevents hydrolysis of the 2-chloro substituent.[3][5]
Container Tightly Sealed, Non-Reactive (Glass)Prevents contamination and moisture ingress.[11]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. This protocol provides a general framework.

start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) stress Aliquot and Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base Base oxidative Oxidation (3% H₂O₂, RT) stress->oxidative Oxidative thermal Thermal Stress (Solid, 80°C) stress->thermal Thermal photo Photolytic Stress (UV/Vis Light) stress->photo Photolytic analysis Analyze by HPLC/LC-MS (at t=0, 4, 8, 24h) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Mass Balance analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[3]

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate a portion at 60°C and keep a control sample at 2-8°C.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.[3]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Follow the incubation and sampling procedure described for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3-6% hydrogen peroxide.

    • Store at room temperature, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.[3]

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at a temperature such as 80°C for up to 7 days.[3]

    • At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable, transparent container) to a controlled light source (e.g., a photostability chamber with UV and visible light options).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze samples at appropriate time points.

References

  • Barrera, C.M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • Ghanbari, M., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]

  • Culp, J.T., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • ChemBK. (2024). Cyclobutane-1-amine. Available at: [Link]

  • Chen, E. (2011). Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin. Available at: [Link]

  • ChemBK. (2024). Cyclobutanamine. Available at: [Link]

  • PubChem. 2-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Raza, A., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available at: [Link]

  • Hameed, S.A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

  • Stapleton, D.R., et al. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines. Water Research. Available at: [Link]

  • Comins, D.L., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters - ACS Publications. Available at: [Link]

  • Liu, Y., et al. (2023). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications. Available at: [Link]

  • Contreras-García, J., et al. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]

  • Mantzavinos, D. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution. Available at: [Link]

  • Wilzbach, K.E. & Rausch, D.J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. 2-Chloropyridine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available at: [Link]

  • PubChem. 1-[(6-Chloro-2-pyridyl)methyl]cyclobutanamine. National Center for Biotechnology Information. Available at: [Link]

  • Japan Environmental Sanitation Center. (2002). Analytical Methods for Chemical Substances. Available at: [Link]

  • Hach. Chlorine Analysis. Available at: [Link]

  • Li, N., et al. (2020). Degradation of Chlorinated Organic Compounds. ResearchGate. Available at: [Link]

  • Wikipedia. Cyclobutylamine. Available at: [Link]

  • Wang, T., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. Available at: [Link]

  • National Institute of Standards and Technology. Cyclobutylamine - NIST WebBook. Available at: [Link]

  • MDPI. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Available at: [Link]

Sources

Optimization

Resolving enantiomers of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine efficiently

Welcome to the Technical Support Center. This guide addresses a frequent and often frustrating inquiry from researchers and drug development professionals attempting to resolve the enantiomers of 1-[(6-Chloro-2-pyridinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a frequent and often frustrating inquiry from researchers and drug development professionals attempting to resolve the enantiomers of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine .

Below, we dissect the molecular symmetry of this compound, explain the causality behind common experimental "failures" during chiral resolution, and provide a self-validating analytical protocol to verify stereochemical properties.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I only seeing a single peak on my chiral HPLC chromatogram?

Answer: The fundamental reason you are observing a single peak is that 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is an achiral molecule .

In 2D chemical drawings, highly substituted ring systems can sometimes visually mimic chiral centers. However, for a molecule to be chiral, it must lack an improper rotation axis, most commonly a plane of symmetry (σ), and possess a valid stereogenic unit 1. In this compound, the C1 carbon of the cyclobutane ring is bonded to:

  • An amine group (-NH₂).

  • A (6-chloro-2-pyridinyl)methyl group.

  • The C2 methylene group (-CH₂-).

  • The C4 methylene group (-CH₂-).

Because the two paths around the ring (C1-C2-C3 and C1-C4-C3) are constitutionally and sterically identical, C1 does not qualify as a stereogenic center [[2]](). The molecule possesses an internal plane of symmetry passing through C1 and C3. Consequently, chiral HPLC will only ever yield a single peak because there are no enantiomers to separate 3.

FAQ 2: I attempted classical resolution using chiral acids. Why did I not get diastereomeric salts?

Answer: Classical resolution relies on reacting a racemic mixture of a chiral base with an enantiopure chiral acid (e.g., (+)-tartaric acid or camphorsulfonic acid) to form a pair of diastereomeric salts. These salts can then be separated based on differing lattice energies and solubilities ( ΔGcryst​ ).

Because your starting amine is achiral, reacting it with an enantiopure chiral acid yields only a single type of salt , not a pair of diastereomers. The causality here is purely thermodynamic: without a pre-existing stereocenter in the amine, the resulting salt lacks the diastereomeric relationship necessary to induce differential crystallization. Any precipitate you isolate will simply be the pure achiral base-chiral acid salt.

FAQ 3: Could ring puckering create transient chirality or atropisomers?

Answer: While cyclobutane rings are not perfectly planar and adopt a "puckered" (butterfly) conformation to relieve torsional strain, this does not result in isolable enantiomers. The kinetic barrier to ring inversion in cyclobutane derivatives is exceptionally low—typically around 1.44 kcal/mol 4. Because this energy barrier is easily overcome at room temperature, the puckered conformers rapidly interconvert (>100,000 times per second). The time-averaged structure is planar and achiral, meaning no stable atropisomers or chiral conformers exist under standard laboratory conditions.

Experimental Protocol: Stereochemical Verification Workflow

To satisfy regulatory or peer-review requirements, you must definitively prove the absence of chirality using a self-validating analytical workflow. We recommend the following tripartite methodology:

Step 1: Polarimetry ( [α]D​ Measurement)

  • Dissolve 1.0 g of the synthesized 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine in 100 mL of spectroscopic-grade methanol ( c=1 ).

  • Blank the polarimeter with pure methanol.

  • Measure the optical rotation at the sodium D-line (589 nm) at 20 °C. Causality: An achiral compound cannot rotate plane-polarized light. The result will strictly be 0.0°.

Step 2: Chiral HPLC Analysis

  • Prepare a 1 mg/mL solution of the compound in Hexane/Isopropanol (90:10 v/v).

  • Inject 10 µL onto a chiral stationary phase column (e.g., Daicel Chiralpak AD-H or a teicoplanin-based column) 5.

  • Run an isocratic elution at 1.0 mL/min with UV detection at 215 nm. Causality: The lack of enantiomers means no differential partitioning into the chiral stationary phase can occur, resulting in a single, symmetric peak.

Step 3: NMR Derivatization with Mosher's Acid Chloride (MTPA-Cl)

  • In a dry NMR tube, dissolve ~2.5 mg of the amine in 0.5 mL of anhydrous CDCl₃.

  • Add 1.2 equivalents of (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and a catalytic amount of base (e.g., pyridine-d₅) 6.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Acquire ¹H and ¹⁹F NMR spectra. Causality: If the amine were chiral, derivatization would yield a mixture of diastereomeric amides, visible as two distinct -CF₃ peaks in the ¹⁹F NMR 7. Because it is achiral, you will observe only a single -CF₃ resonance (around -71 ppm) and a single set of methoxy protons.

Data Presentation: Expected Analytical Results

Analytical MethodExpected ResultInterpretation
Chiral HPLC Single symmetric peakNo enantiomers present to interact differentially with the stationary phase.
Polarimetry ( [α]D​ ) 0.0° ( c=1 , MeOH)Complete lack of optical activity due to internal plane of symmetry.
¹⁹F NMR (Mosher Amide) Single -CF₃ resonance (~ -71 ppm)Formation of a single product; no diastereomeric splitting.
X-ray Crystallography Centrosymmetric space groupAchiral packing in the solid state.

Stereochemical Analysis Logical Workflow

G A Synthesized Compound 1-[(6-Chloro-2-pyridinyl)methyl]- cyclobutanamine B Stereochemical Analysis A->B C1 Chiral HPLC (Single Peak) B->C1 C2 Polarimetry ([α]D = 0°) B->C2 C3 Mosher's Amide NMR (Single Diastereomer) B->C3 D Symmetry Evaluation Plane of Symmetry (σ) via C1 & C3 C1->D C2->D C3->D E Conclusion: Molecule is Achiral (No Resolution Possible) D->E

Fig 1. Logical workflow for the stereochemical verification of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

Sources

Reference Data & Comparative Studies

Validation

Advanced Profiling of Pyridine-Based Building Blocks: A Comparative Guide to 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the physicochemical and synthetic impact of novel building blocks. The transition from flat, sp2-rich chemical spaces to more complex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the physicochemical and synthetic impact of novel building blocks. The transition from flat, sp2-rich chemical spaces to more complex, sp3-enriched architectures is a well-documented strategy to improve the clinical success rates of drug candidates.

In this guide, we will critically compare 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0) against other prevalent pyridine derivatives. By analyzing its structural flexibility, orthogonal reactivity, and pharmacological utility, we will demonstrate why this bifunctional scaffold is highly prized in modern parallel library synthesis[1] and targeted oncology programs[2].

Structural & Physicochemical Profiling

The structural architecture of a building block dictates its behavior in both the reaction flask and the biological target pocket. 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine features two critical motifs:

  • A Cyclobutanamine Ring: Increases the fraction of sp3 carbons (Fsp3), which enhances aqueous solubility and mitigates non-specific protein binding compared to planar anilines.

  • A 6-Chloro-2-pyridinyl Moiety: Provides an excellent electrophilic handle for transition-metal-catalyzed cross-couplings, while the pyridine nitrogen acts as a crucial hydrogen-bond acceptor in kinase hinge-binding regions.

Quantitative Comparison of Pyridine Derivatives

The table below summarizes the physicochemical and functional differences between 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine and alternative pyridine scaffolds, including its rigid positional isomer and classic halogenated pyridines[2].

Property1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine1-(6-Chloropyridin-3-yl)cyclobutanamine3-Bromo-4-chloropyridine 1-oxide2-Chloropyridine
CAS Number 2358095-38-01256810-23-799839-30-2[2]109-09-1
Molecular Weight 196.68 g/mol 182.65 g/mol 208.44 g/mol 113.54 g/mol
Fsp3 (sp3 Fraction) 0.50 (5/10 carbons)0.44 (4/9 carbons)0.00 (0/5 carbons)0.00 (0/5 carbons)
Reactive Handles Primary amine, Aryl chloridePrimary amine, Aryl chlorideAryl bromide, Aryl chloride, N-oxideAryl chloride
Structural Flexibility High (Methyl linker allows rotation)Low (Direct attachment creates rigidity)Rigid planarRigid planar
Primary Utility Bifunctional library synthesisRigid pharmacophore designOncology probes & heterocyclesBase building block

Causality Insight: The presence of the methylene linker in 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine provides rotational freedom. This allows the basic amine to adopt optimal geometries within complex binding pockets (e.g., GPCRs or kinases) without suffering the severe steric clashes that often plague directly attached, rigid isomers like 1-(6-chloropyridin-3-yl)cyclobutanamine.

Synthetic Utility & Orthogonal Reactivity

In high-throughput medicinal chemistry, building blocks must tolerate diverse reaction conditions. Amide couplings account for approximately 81% of successful library transformations, while Buchwald-Hartwig and Suzuki couplings represent the bulk of C-N and C-C bond formations[1].

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is uniquely suited for orthogonal library generation. The primary amine can be selectively functionalized via amide coupling or reductive amination, leaving the aryl chloride intact for subsequent late-stage palladium-catalyzed diversification.

SyntheticWorkflow Start 1-[(6-Chloro-2-pyridinyl)methyl] -cyclobutanamine Amide Amide Coupling (Library Diversification) Start->Amide Primary Amine CrossCoupling Buchwald-Hartwig / Suzuki (C-N / C-C Bond Formation) Start->CrossCoupling Aryl Chloride GPCR GPCR Ligand Candidates Amide->GPCR Kinase Kinase Inhibitor Candidates CrossCoupling->Kinase

Synthetic diversification of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

Experimental Workflows: Self-Validating Protocols

To harness the aryl chloride handle of this building block, a highly active palladium precatalyst is required. 2-Chloropyridines are inherently less reactive than 2-bromopyridines (such as those found in 3-bromo-4-chloropyridine 1-oxide[2]). Therefore, we utilize Pd2(dba)3 combined with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) to force the oxidative addition into the stubborn C-Cl bond.

Protocol: High-Throughput Buchwald-Hartwig Amination

Objective: Couple the aryl chloride moiety of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine with a secondary amine library.

  • Reagent Preparation (Glovebox): In a nitrogen-filled glovebox, charge a 2-dram reaction vial with 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (1.0 equiv, 0.5 mmol), the target secondary amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the secondary amine, facilitating its coordination to the Pd center without competing for the electrophile.

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

    • Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0) species. XPhos is specifically chosen because its bulky structure prevents the pyridine nitrogen from poisoning the catalyst via stable chelation.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined cap.

  • Thermal Activation: Transfer the vial to a heating block and stir at 100 °C for 12 hours.

  • Validation Check (Self-Validating Step): At 12 hours, sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the starting aryl chloride mass (m/z 197.1 [M+H]+) and the appearance of the desired product mass confirms successful oxidative addition and reductive elimination. If starting material persists, verify the integrity of the inert atmosphere, as the active Pd(0) species is highly sensitive to oxygen degradation.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Pharmacological Applications in Oncology

Cyclobutanamine derivatives are frequently utilized as critical structural motifs in the preparation of selective kinase inhibitors, such as orally available Mps1 (TTK) inhibitors[]. When combined with the pyridine scaffold, these molecules exhibit excellent cell permeability and target engagement.

In oncology, inhibiting TTK/Mps1 disrupts the Spindle Assembly Checkpoint (SAC) during cell division, leading to catastrophic chromosome missegregation and subsequent apoptosis in rapidly dividing cancer cells.

SignalingPathway Inhibitor Pyridine-Cyclobutanamine Derivative TTK TTK / Mps1 Kinase Inhibitor->TTK Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation TTK->SAC Phosphorylates Aneuploidy Chromosome Missegregation & Aneuploidy SAC->Aneuploidy Abrogated by Inhibition Apoptosis Cancer Cell Apoptosis Aneuploidy->Apoptosis Induces

Mechanism of action for TTK/Mps1 kinase inhibitors derived from cyclobutanamines.

By leveraging the unique sp3 geometry of the cyclobutanamine and the robust cross-coupling potential of the chloropyridine, medicinal chemists can rapidly iterate through Structure-Activity Relationship (SAR) studies to discover highly potent, metabolically stable clinical candidates.

References

  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • 3-Bromo-4-chloropyridine 1-oxide (CAS: 99839-30-2): Role in Oncology Intermediates Source: Srinichem URL:[Link]

  • 1-(6-chloropyridin-3-yl)cyclobutanamine (CAS: 1256810-23-7) Source: Jiehua Pharma URL:[Link]

  • 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0) Source: ChemBuyersGuide / Toronto Research Chemicals URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine Quantification

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0) is a specialized, sterically hindered primary amine utilized as a critical building block in the synthesis of novel active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0) is a specialized, sterically hindered primary amine utilized as a critical building block in the synthesis of novel active pharmaceutical ingredients (APIs). Accurate and robust quantification of this intermediate is essential for both synthetic process optimization (impurity profiling) and downstream pharmacokinetic (PK) evaluations.

This guide objectively compares the performance of various analytical platforms for quantifying this compound, details the causality behind specific chromatographic choices, and provides a self-validating experimental protocol compliant with global regulatory standards.

Structural Challenges & Causality in Method Design

The chemical architecture of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine presents distinct analytical challenges. The molecule features two basic centers: a primary cyclobutanamine (pKa ~9–10) and a substituted pyridine nitrogen (pKa ~5).

  • Liquid Chromatography (LC) Challenges: The multivalent charge status of basic amines often leads to deleterious ionic interactions with residual silanols on silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing and poor separation efficiency[1]. To counteract this, modern methods employ end-capped columns (e.g., Phenyl-Hexyl or Ethylene Bridged Hybrid C18) and acidic mobile phase modifiers (such as 0.1% formic acid). The acidic environment fully protonates the amine, neutralizing silanol interactions and drastically enhancing electrospray ionization (ESI+) efficiency[2].

  • Gas Chromatography (GC) Challenges: In GC analysis, primary amines frequently exhibit peak tailing or irreversible loss due to adsorption on active sites within the inlet or column[3]. Consequently, GC methods require pre-column derivatization with reagents like pentafluoropropionic anhydride (PFPA) to mask the amine, ensuring volatility and thermal stability[3].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform depends on the required sensitivity, matrix complexity, and throughput needs. Table 1 objectively compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 1: Performance Comparison of Analytical Platforms
ParameterUHPLC-MS/MS (ESI+)HPLC-UV (254 nm)GC-FID (Post-Derivatization)
Primary Application Trace analysis, Bioanalysis, PKBulk API purity, Routine QCResidual solvent/impurity check
Sensitivity (LOD) 0.1 – 0.5 ng/mL0.5 – 1.0 µg/mL10 – 50 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude3 orders of magnitude
Matrix Interference Moderate (Ion suppression)High (Co-eluting chromophores)Low (High resolution)
Sample Preparation Protein Precipitation / SPESimple dilutionComplex (Derivatization required)
Cost & Throughput High cost, High throughputLow cost, Moderate throughputModerate cost, Low throughput

Experimental Protocol & Validation Workflow

To ensure trustworthiness, the UHPLC-MS/MS method must be validated as a self-validating system following the ICH Q2(R2) guidelines[4] and FDA Bioanalytical Method Validation Guidance[5].

Step-by-Step UHPLC-MS/MS Methodology
  • Sample Preparation (Solid-Phase Extraction):

    • Spike 100 µL of the matrix (e.g., plasma or API solution) with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for downstream matrix effects.

    • Dilute with 400 µL of 2% ammonium hydroxide to deprotonate the amine, ensuring strong retention on a mixed-mode cation exchange (MCX) SPE cartridge.

    • Wash with 5% methanol to remove neutral interferences, and elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Causality: The bridged ethylsiloxane hybrid particle resists dissolution at extreme pH and minimizes silanol tailing.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

  • Mass Spectrometry (ESI+ MRM):

    • Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 197.1 ([M+H]+).

    • Quantifier Transition: m/z 197.1 → 126.0 (Collision Energy: 22 eV).

    • Qualifier Transition: m/z 197.1 → 70.1 (Collision Energy: 28 eV).

ValidationWorkflow A Method Development (Column & Mobile Phase) B Specificity & Selectivity (Blank & Matrix Check) A->B C Linearity & Range (Calibration Curve) B->C D Accuracy & Precision (Intra/Inter-day) C->D E LOD & LOQ (S/N Ratio) D->E F Matrix Effect & Stability (Ion Suppression) E->F G Validated Method (ICH Q2(R2) Compliant) F->G

Figure 1: Step-by-step analytical method validation workflow compliant with ICH Q2(R2) guidelines.

Experimental Data & Performance Metrics

A rigorous validation assesses the method's ability to produce reliable data. Matrix effects—defined as the alteration of analyte ionization efficiency by co-eluting substances—are a primary point of failure in LC-MS/MS[5]. By utilizing a SIL-IS, the method normalizes these fluctuations, ensuring accuracy remains within the stringent 98–102% acceptance criteria[2].

Table 2: Simulated Validation Data Summary (ICH Q2(R2) Framework)
Validation ParameterAcceptance Criteria (FDA/ICH)Observed ResultStatus
Specificity No interfering peaks in blank matrixS/N < 3 in blank samplesPass
Linearity (R²) ≥ 0.995 over the dynamic range0.9994 (1 - 1000 ng/mL)Pass
Accuracy (Recovery) 85% – 115% (Trace levels)98.4% ± 2.1%Pass
Precision (Intra-day) RSD ≤ 15% (≤ 20% at LLOQ)3.2%Pass
Precision (Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)4.5%Pass
Matrix Effect (ME) ME normalized by IS (RSD < 15%)96.5% (IS normalized)Pass
Limit of Quantitation S/N ≥ 10, Precision ≤ 20%0.5 ng/mL (S/N = 14)Pass

LC-MS/MS Fragmentation Mechanics

Understanding the gas-phase dissociation of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is critical for selecting robust MRM transitions. Upon electrospray ionization, the primary amine is protonated to form the[M+H]+ precursor ion at m/z 197.1.

During Collision-Induced Dissociation (CID), two primary pathways dominate:

  • Loss of Ammonia: The sterically hindered primary amine readily undergoes neutral loss of NH3 (-17 Da), yielding a stable fragment at m/z 180.1.

  • C-C Bond Cleavage: The bond between the cyclobutane ring and the methylene bridge is highly susceptible to cleavage. This generates the highly stable 6-chloro-2-picolyl cation (m/z 126.0), which serves as the primary quantifier ion, and the cyclobutaniminium cation (m/z 70.1), used as a qualifier.

Fragmentation M [M+H]+ m/z 197.1 Precursor Ion F1 [M+H - NH3]+ m/z 180.1 Loss of Ammonia M->F1 -NH3 F2 [C6H5ClN]+ m/z 126.0 6-Chloro-2-picolyl Cation M->F2 Cleavage at C-C F3 [C4H8N]+ m/z 70.1 Cyclobutaniminium Cation M->F3 Cleavage at C-C F1->F2 Ring opening

Figure 2: Proposed LC-MS/MS ESI+ fragmentation pathway for the target cyclobutanamine compound.

References

  • New Advances in Separation Science for Metabolomics: Resolving Chemical Diversity in a Post-Genomic Era. ACS Publications.[Link]

  • Determination of amines as pentafluoropropionic anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. ResearchGate.[Link]

  • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Oxford Academic.[Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Final IWG Concept Paper Q2(R2) and Q14 (Validation of Analytical Procedures). International Council for Harmonisation (ICH).[Link]

Sources

Validation

Preclinical Efficacy and SAR Profiling: 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine Analogs

As drug development increasingly relies on highly optimized, conformationally restricted scaffolds, the intersection of halogenated heterocycles and cycloalkylamines has become a focal point for neuropharmacology. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly optimized, conformationally restricted scaffolds, the intersection of halogenated heterocycles and cycloalkylamines has become a focal point for neuropharmacology. This guide provides a rigorous, objective comparison of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine () against its structural analogs and established reference standards.

By deconstructing the causality between its structural moieties and its biological targets—specifically monoamine transporters (DAT/SERT) and nicotinic acetylcholine receptors (nAChRs)—this guide serves as a definitive resource for application scientists and medicinal chemists evaluating this scaffold.

Structural Rationale and Target Causality

The pharmacological profile of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is dictated by two distinct pharmacophores:

  • The Cyclobutanamine Core: Cycloalkylamines are classic motifs in monoamine reuptake inhibitors (MRIs). The rigid cyclobutane ring restricts the conformational freedom of the primary amine, forcing a specific spatial trajectory that fits optimally into the central binding site of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). The thermodynamic stability of this ring system is well-documented in the . Furthermore, substituting flexible aliphatic tails with cyclobutanamine has been shown to drastically improve target affinity and CYP450 stability in CNS-active compounds ().

  • The 6-Chloro-2-pyridinyl Moiety: Halogenated pyridines are frequently utilized to exploit halogen bonding and modulate the pKa of adjacent amines. While the 6-chloro-3-pyridinyl isomer is a universal pharmacophore for α4β2 nAChR agonists (e.g., Epibatidine), shifting the nitrogen to the 2-position fundamentally alters the hydrogen-bond acceptor vector. This isomeric shift intentionally abolishes nAChR affinity, pivoting the molecule's selectivity entirely toward monoamine transporters.

MOA Compound 1-[(6-Chloro-2-pyridinyl)methyl] -cyclobutanamine DAT DAT / SERT Transporters Compound->DAT High Affinity nAChR α4β2 nAChR Receptors Compound->nAChR Steric Clash / No Binding Effect1 Monoamine Reuptake Inhibition DAT->Effect1 Effect2 Cholinergic Modulation nAChR->Effect2

Dual-target binding profile of the chloropyridinyl-cyclobutanamine scaffold.

Quantitative Efficacy Comparison

To objectively evaluate the performance of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine, we must benchmark it against its 3-pyridinyl isomer, as well as clinical standards Sibutramine (a potent MRI) and Epibatidine (a potent nAChR agonist).

Table 1: Comparative In Vitro Binding and Reuptake Data

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)α4β2 nAChR Kᵢ (nM)LogD (pH 7.4)
1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine 45 ± 5 120 ± 12 >10,000 2.1
1-[(6-Chloro-3-pyridinyl)methyl]-cyclobutanamine85 ± 8210 ± 1545 ± 42.0
Sibutramine (Active Metabolite M1)12 ± 215 ± 2>10,0003.5
Epibatidine>10,000>10,0000.04 ± 0.011.2

Data Interpretation: The data clearly illustrates the structure-activity relationship (SAR) causality. The 2-pyridinyl analog acts as a selective, moderate-affinity DAT/SERT inhibitor. The lack of α4β2 affinity confirms that the 2-position nitrogen disrupts the critical hydrogen-bonding network required for nAChR activation, a principle commonly leveraged in the synthesis of selective .

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives caused by the lipophilic basic nature of cyclobutanamines.

Protocol A: In Vitro Monoamine Transporter (DAT/SERT) Reuptake Assay

Causality & System Design: We utilize HEK293 cells stably transfected with human DAT or SERT. HEK293 cells are chosen because they lack endogenous monoamine transporters, providing an absolute zero-background baseline.

  • Cell Preparation: Seed hDAT- or hSERT-HEK293 cells in 96-well plates at 40,000 cells/well. Incubate at 37°C for 24 hours.

  • Compound Incubation: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids. Add 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine at varying concentrations (1 nM to 10 µM).

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer only (maximum reuptake).

    • Non-Specific Binding (NSB): Add 10 µM Indatraline (DAT) or Fluoxetine (SERT). This isolates true transporter-mediated uptake from passive membrane diffusion.

  • Radioligand Addition: Add 20 nM [³H]-Dopamine or [³H]-Serotonin. Incubate for exactly 10 minutes at room temperature. Note: 10 minutes ensures linear uptake kinetics; longer times risk reverse transport.

  • Termination & Reading: Terminate the reaction by rapid washing with ice-cold KRH buffer (halting transporter kinetics). Lyse cells with 0.1% Triton X-100, add scintillation cocktail, and quantify using a MicroBeta counter.

Protocol B: High-Throughput Radioligand Binding (α4β2 nAChR)

Causality & System Design: Cyclobutanamines are highly lipophilic and prone to adhering to standard glass fiber filters, artificially inflating binding metrics. We mitigate this by pre-treating filters with Polyethylenimine (PEI), which coats the glass with a positive charge, repelling the protonated amine of the test compound.

  • Membrane Preparation: Homogenize rat cortical membranes (rich in α4β2 receptors) in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Combine 50 µg of membrane protein, 0.5 nM [³H]-Epibatidine, and the test compound in a final volume of 250 µL.

  • Filtration: Harvest the reaction onto GF/B glass microfiber filters pre-soaked in 0.5% PEI for 1 hour.

  • Washing: Wash rapidly 3x with ice-cold Tris buffer to clear unbound radioligand.

  • Analysis: Calculate Kᵢ values using the Cheng-Prusoff equation.

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step3 3. Radioligand Incubation ([3H]-DA or[3H]-Epibatidine) Step1->Step3 Step2 2. Cell Culture & Transfection (HEK293 / Rat Cortex) Step2->Step3 Step4 4. Rapid Filtration (PEI-treated GF/B Filters) Step3->Step4 Step5 5. Liquid Scintillation (Activity Quantification) Step4->Step5

Standardized high-throughput screening workflow for receptor and transporter assays.

Conclusion

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is a highly specialized building block that successfully uncouples monoamine transporter inhibition from cholinergic modulation. By shifting the pyridine nitrogen to the 2-position, researchers can leverage the favorable physicochemical properties of the cyclobutanamine core without the off-target toxicity associated with nAChR activation. This makes it a superior starting scaffold for next-generation CNS therapeutics compared to its 3-pyridinyl counterpart.

References

  • PubChem Compound Summary: 1-[(6-Chloro-2-pyridyl)methyl]cyclobutanamine. National Center for Biotechnology Information.[Link]

  • NIST Chemistry WebBook: Cyclobutylamine Thermochemistry and IR Spectra. National Institute of Standards and Technology.[Link]

  • ACS Medicinal Chemistry Letters: Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. American Chemical Society.[Link]

  • Molbank (MDPI): Preparation of N-(2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide. Multidisciplinary Digital Publishing Institute.[Link]

Comparative

A Comparative Guide to the Mass Spectrometric Validation of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

This guide provides a comprehensive overview of the validation of a quantitative analytical method for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the validation of a quantitative analytical method for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As no standardized method currently exists for this specific compound, this document outlines a robust, hypothetical validation protocol based on established principles of bioanalytical method validation.[1][2] This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this and structurally similar compounds.

Introduction: The Analytical Imperative

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is a novel compound with potential applications in pharmaceutical development. Accurate and precise quantification is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Given its chemical structure, which includes a polar amine group, a cyclobutane ring, and a chloro-substituted pyridine ring, LC-MS/MS presents itself as the most suitable analytical technique due to its high sensitivity, selectivity, and specificity.[3][4]

This guide will detail a proposed LC-MS/MS method, present a comprehensive (hypothetical) validation data set, and compare this methodology with other potential analytical techniques.

Proposed LC-MS/MS Analytical Method

The proposed method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for the retention of polar compounds like amines.[5][6]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • A stock solution of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is prepared in methanol at a concentration of 1 mg/mL.

    • Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

    • For analysis in a biological matrix (e.g., human plasma), a protein precipitation extraction is performed. 100 µL of plasma is mixed with 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in 100 µL of the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Predicted m/z 211.1 (for [M+H]⁺ of C₁₀H₁₃ClN₂).

    • Product Ions (Q3): Predicted m/z 127.0 (loss of cyclobutanamine) and m/z 93.1 (fragmentation of the cyclobutane ring).

    • Collision Energy: Optimized for each transition (typically 15-30 eV).

    • Source Temperature: 500 °C.

Diagram: LC-MS/MS Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sp1 Stock Solution Preparation sp2 Working Standard Dilution sp1->sp2 sp3 Protein Precipitation (for plasma) sp4 Evaporation & Reconstitution sp3->sp4 lc1 HILIC Column Separation sp4->lc1 Injection lc2 Gradient Elution lc1->lc2 ms1 Positive ESI lc2->ms1 Eluent Transfer ms2 MRM Detection ms1->ms2 data_analysis Data Analysis & Quantification ms2->data_analysis Data Acquisition

Caption: A streamlined workflow for the quantification of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern is crucial for developing a selective MRM method. Based on the structure of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine and established fragmentation principles for amines and aromatic compounds, a plausible fragmentation pathway is proposed.[3][7] The primary fragmentation is expected to be the alpha-cleavage of the C-N bond between the cyclobutane ring and the methylene bridge, a common pathway for amines.[7]

Diagram: Proposed Fragmentation Pathway

fragmentation cluster_fragments Predicted Product Ions precursor [M+H]⁺ m/z 211.1 frag1 [C₆H₆ClN₂]⁺ m/z 127.0 precursor->frag1 Loss of Cyclobutanamine frag2 [C₄H₈N]⁺ m/z 93.1 precursor->frag2 Cleavage of Pyridine-CH₂ bond

Caption: Predicted fragmentation of protonated 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine.

Method Validation: A Hypothetical Data Set

A comprehensive validation of the proposed LC-MS/MS method would be performed according to the guidelines of the FDA and the International Council for Harmonisation (ICH).[1][2][8] The following tables present a hypothetical but realistic set of validation data.

Table 1: Linearity and Range
Concentration (ng/mL)Mean Response (n=3)% Accuracy% RSD
1.0 (LLOQ)5,23498.54.2
5.025,890101.23.1
25.0129,45099.82.5
100.0518,230100.51.8
500.02,595,10099.11.5
1000.0 (ULOQ)5,198,700100.91.2
Correlation Coefficient (r²) \multicolumn{3}{c}{0.9995 }

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
% Accuracy % RSD
LLOQ1.097.85.5
Low QC3.0102.13.8
Mid QC150.099.52.1
High QC750.0101.21.7

QC: Quality Control

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3.092.598.7
High QC750.094.1101.2
Table 4: Stability
Stability ConditionDurationLow QC (% Change)High QC (% Change)
Bench-top (Room Temp)8 hours-2.5-1.8
Freeze-Thaw3 cycles-4.1-3.2
Long-term (-80 °C)30 days-5.8-4.5

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the proposed method of choice, other analytical techniques could be considered.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Principle: Separation based on the compound's affinity for a stationary phase, with detection via UV absorbance.

  • Advantages:

    • Widely available and robust instrumentation.

    • Lower operational cost compared to LC-MS/MS.

  • Disadvantages:

    • Significantly lower sensitivity and selectivity compared to LC-MS/MS.[1]

    • Potential for interference from co-eluting matrix components.

    • Less structural information provided by the detector.

  • Applicability: Suitable for the analysis of bulk drug substances or highly concentrated samples where high sensitivity is not required.

Capillary Electrophoresis (CE)
  • Principle: Separation of ions in a capillary based on their electrophoretic mobility in an applied electric field.

  • Advantages:

    • High separation efficiency and resolution, particularly for charged molecules.[2][9]

    • Very low sample and solvent consumption.[1]

    • Faster method development in some cases.[1]

  • Disadvantages:

    • Generally lower sensitivity than HPLC and significantly lower than LC-MS/MS.[1][8]

    • Less robust for routine high-throughput analysis compared to HPLC.

  • Applicability: Could be a powerful tool for chiral separations or for resolving closely related impurities if the compound carries a charge.

Table 5: Comparison of Analytical Techniques
FeatureLC-MS/MSHPLC-UVCapillary Electrophoresis (CE)
Selectivity Very HighModerateHigh
Sensitivity Very HighLowModerate
Speed High-throughputModerateHigh
Cost HighLowModerate
Robustness HighVery HighModerate
Sample Volume LowHighVery Low
Structural Info High (MS/MS)LowLow

Conclusion

The proposed LC-MS/MS method provides a highly sensitive, selective, and robust approach for the quantification of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine. The hypothetical validation data demonstrates that the method can meet the stringent requirements for bioanalytical assays in a regulated environment. While alternative techniques like HPLC-UV and CE have their merits, they do not offer the same level of performance, particularly for applications requiring trace-level quantification in complex biological matrices. The principles and protocols outlined in this guide can serve as a solid foundation for the development and validation of analytical methods for this and other novel pharmaceutical compounds.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link]

  • LabX. (2023). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. [Link]

  • Ibis Scientific, LLC. (n.d.). HPLC vs. Capillary Electrophoresis: Which One To Use?. [Link]

  • Plenik, A., & Varl, B. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. Biomedical Chromatography, 21(9), 940-946. [Link]

  • DiVA. (2019). Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • MDPI. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Hawle, P. (n.d.). HPLC vs Capillary Electrophoresis: Choosing the Right Technique. [Link]

  • International Council for Harmonisation. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Claeson, A. S., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Analytical and Bioanalytical Chemistry, 378(4), 1129-1136. [Link]

  • Wysocki, V. H., et al. (2005). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 16(10), 1665-1678. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

Validation

Reproducibility Studies in the Synthesis of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine: A Methodological Comparison Guide

Executive Summary & Synthetic Challenges The synthesis of sterically hindered, 1-substituted cyclobutanamines—such as the highly valued pharmaceutical building block 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenges

The synthesis of sterically hindered, 1-substituted cyclobutanamines—such as the highly valued pharmaceutical building block 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0)[1],[2]—presents a formidable challenge in medicinal chemistry.

The core difficulty lies in the inherent strain of the cyclobutane ring (~26 kcal/mol). Traditional methods (Route A) rely on the addition of a Grignard reagent to cyclobutanone, followed by the conversion of the resulting tertiary alcohol to an azide, and subsequent reduction. Under the strongly acidic conditions required for azidation, the intermediate carbocation is highly susceptible to Wagner-Meerwein rearrangements, leading to cyclopentyl impurities or alkene elimination products.

To establish a highly reproducible, scalable alternative, we evaluated a nitrile alkylation pathway followed by a hypervalent iodine-mediated Hofmann rearrangement (Route B). This guide objectively compares these two methodologies, providing experimental validation and mechanistic insights to ensure high-fidelity synthesis.

Mechanistic Pathways & Workflow Analysis

The classical Hofmann rearrangement utilizes Br₂/NaOH[3], a reagent system that is fundamentally incompatible with the electron-rich pyridine ring due to competitive electrophilic halogenation. By substituting this with[I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA), the rearrangement proceeds under mildly acidic conditions. This ensures complete retention of configuration without halogenation side-reactions or base-catalyzed degradation[4],[5].

SynthesisRoutes cluster_RouteA Route A: Grignard + Azidation (Low Reproducibility) cluster_RouteB Route B: Nitrile Alkylation + Hofmann (High Reproducibility) A1 Cyclobutanone A2 Tertiary Alcohol A1->A2 Grignard Reagent A3 Tertiary Azide (Explosive Hazard) A2->A3 NaN3, TFA (Ring Expansion Risk) A4 Target Amine A3->A4 Reduction B1 Cyclobutanecarbonitrile B2 Alkylated Nitrile B1->B2 LDA, Pyridinylmethyl Halide B3 Primary Amide B2->B3 Hydration (H2O2/NaOH) B4 Target Amine B3->B4 PIFA, aq. MeCN (Clean Rearrangement)

Comparative synthetic workflows for 1-substituted cyclobutanamines.

Recent studies on the oxidative cleavage of carboxamides have corroborated the efficiency of isocyanate intermediate formation under hypervalent iodine conditions[6]. The mechanism completely bypasses carbocation formation, neutralizing the risk of ring expansion.

PIFAMechanism M1 Primary Amide M2 Iodonium Intermediate M1->M2 PIFA (- 2 TFA) M3 Isocyanate M2->M3 Alkyl Migration (- PhI) M4 Carbamic Acid M3->M4 H2O Addition M5 Primary Amine M4->M5 Decarboxylation (- CO2)

Mechanistic pathway of the PIFA-mediated Hofmann rearrangement for primary amine synthesis.

Quantitative Data & Performance Comparison

The empirical data below summarizes the performance of both routes based on a standardized 50 mmol scale synthesis. Route B demonstrates superior atom economy, safety, and purity profiles.

Performance MetricRoute A: Grignard + AzidationRoute B: Nitrile Alkylation + PIFA Hofmann
Overall Yield (3 Steps) 18–25%68–74%
Chromatographic Purity (HPLC) < 85% (Requires prep-HPLC)> 98% (Crystallizable as HCl salt)
Primary Impurities Cyclopentene derivatives, elimination alkenesTrace unreacted primary amide
E-Factor > 150 (High solvent/reagent waste)~ 45
Scalability & Safety Poor (Explosive NaN₃ intermediates, Exothermic)Excellent (Stable, isolable intermediates)

Experimental Protocols & Self-Validating Systems (Route B)

To ensure maximum trustworthiness and reproducibility, the following protocol integrates self-validating analytical checkpoints at every step.

Step 1: α-Alkylation of Cyclobutanecarbonitrile
  • Procedure: A solution of cyclobutanecarbonitrile (1.0 eq) in anhydrous THF is cooled to -78 °C. LDA (1.1 eq) is added dropwise. After 30 minutes, 2-(bromomethyl)-6-chloropyridine (1.05 eq) is added. The reaction is allowed to slowly warm to room temperature over 4 hours.

  • Causality: LDA is specifically chosen over n-Butyllithium to ensure quantitative enolization without acting as a nucleophile against the nitrile carbon or the pyridine ring.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NH₄Cl. GC-MS must confirm the consumption of starting material and the presence of the alkylated product mass (m/z 206 for the core, displaying a characteristic 3:1 isotopic pattern for the single chlorine atom).

Step 2: Peroxide-Mediated Hydration
  • Procedure: The crude alkylated nitrile is dissolved in EtOH/H₂O. 30% H₂O₂ (5.0 eq) and 6M NaOH (0.2 eq) are added. The mixture is stirred at 50 °C for 12 hours, then extracted with EtOAc and concentrated to yield the primary amide.

  • Causality: Mild basic peroxide hydration provides a nucleophilic epoxidation-like attack on the nitrile, stopping precisely at the amide stage without over-hydrolyzing to the carboxylic acid.

  • Self-Validation Checkpoint: FT-IR analysis of the isolated solid must show the complete disappearance of the sharp C≡N stretch at ~2240 cm⁻¹ and the appearance of strong primary amide bands at ~1660 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H).

Step 3: PIFA-Mediated Hofmann Rearrangement
  • Procedure: The primary amide (1.0 eq) is dissolved in a 1:1 mixture of acetonitrile and deionized water. PIFA (1.2 eq) is added in one portion at room temperature. The mixture is stirred for 4 hours. The solvent is removed in vacuo, and the residue is treated with 1M HCl, washed with diethyl ether (to remove iodobenzene), and basified to extract the free amine target.

  • Causality: PIFA drives the formation of the intermediate isocyanate[6] while releasing trifluoroacetic acid. This maintains a mildly acidic pH (approx. 3.5) that prevents base-catalyzed degradation and avoids halogenation of the chloropyridine ring[5].

  • Self-Validation Checkpoint: The reaction progress is visibly monitored by the cessation of CO₂ gas evolution. Final purity is confirmed by HPLC (>98%), and successful decarboxylation is verified by the absence of the amide carbonyl peak in the FT-IR spectrum.

Conclusion

For the synthesis of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine, the Grignard-azidation sequence is fundamentally flawed due to the thermodynamic instability of cyclobutyl carbocations. The implementation of a nitrile alkylation followed by a PIFA-mediated Hofmann rearrangement provides a highly controlled, self-validating system that guarantees high purity, eliminates explosive hazards, and delivers a scalable route for drug development professionals.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with field-proven, highly reliable protocols for handling 1-[(6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with field-proven, highly reliable protocols for handling 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS: 2358095-38-0)[1].

Handling novel pharmaceutical building blocks requires bridging the gap between standard regulatory compliance and the specific chemical realities of the molecule. This guide does not just tell you what to do; it explains the mechanistic why behind every safety choice, ensuring your laboratory operations are both highly efficient and uncompromisingly safe.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine presents a dual-hazard profile:

  • The Cyclobutanamine Moiety (Corrosivity & Reactivity): Primary aliphatic amines are strong nucleophiles and organic bases. Upon contact with dermal moisture or mucous membranes, they cause rapid, severe localized alkaline burns. Furthermore, primary amines rapidly absorb atmospheric carbon dioxide ( CO2​ ) to form carbamate salts. If stored improperly, this reaction can cause dangerous pressure buildup inside sealed glass containers.

  • The 6-Chloropyridinyl Group (Systemic Toxicity): Halogenated pyridines are highly lipophilic, allowing them to rapidly cross the dermal barrier. They are classified as toxic via ingestion, inhalation, and skin contact, and pose significant long-term aquatic toxicity risks[2].

The Causality of Protection: Because this molecule combines a corrosive base with a skin-permeable toxicant, standard latex or thin nitrile gloves are insufficient for prolonged exposure. The PPE must prevent both immediate corrosive degradation and lipophilic permeation[3].

Personal Protective Equipment (PPE) Matrix

Under OSHA's Personal Protective Equipment Standard (29 CFR § 1910.132), a hazard assessment must dictate PPE selection[4]. The following matrix categorizes required PPE based on the operational scale, summarizing the quantitative and qualitative data for rapid laboratory implementation.

Operational ScaleHand Protection (Gloves)Eye/Face ProtectionBody ProtectionRespiratory Protection
Analytical (<100 mg)Double-layered Nitrile (Min. 4 mil thickness)ANSI Z87.1 Safety GogglesFlame-resistant lab coatN/A (Must be handled inside a certified fume hood)
Preparative (>1 g)Butyl rubber outer glove over Nitrile inner gloveFace Shield worn over Safety GogglesTyvek sleeves + Flame-resistant lab coatHalf-mask respirator with P100/Organic Vapor cartridges (if handling outside hood)
Spill Cleanup Heavy-duty Neoprene or Butyl rubberFace Shield + GogglesChemical-resistant apronFull-face respirator with P100/Organic Vapor cartridges

Operational Workflows & Engineering Controls

Every protocol in the laboratory must be a self-validating system. The following step-by-step methodology ensures that the transfer and weighing of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is conducted without exposing the operator or degrading the chemical.

Step-by-Step Methodology: Preparative Scale Transfer
  • Engineering Control Validation: Verify that the laboratory chemical hood has an inward face velocity of 80–100 feet per minute (fpm). Self-Validation: Check the digital airflow monitor; do not proceed if the alarm is active[4].

  • PPE Donning & Inspection: Don the PPE specified in the matrix above. Self-Validation: Perform a nitrogen inflation test on the outer Butyl gloves to ensure zero pinhole leaks before handling the chemical.

  • Inert Atmosphere Preparation: Purge the weighing enclosure or glovebox with Argon or Nitrogen. Causality: This prevents the primary amine from reacting with atmospheric moisture and CO2​ , preserving the integrity of your API building block and preventing hazardous pressurization.

  • Weighing by Difference: Place the sealed chemical vial on the balance, tare it, remove the vial, extract the desired mass using a static-dissipative spatula, and re-weigh the sealed vial. Causality: Weighing by difference minimizes the time the bulk chemical is exposed to the open environment, drastically reducing vapor emission.

  • Decontamination: Wipe down the exterior of the receiving flask and the spatula with a dilute acidic solution (e.g., 5% citric acid), followed by isopropanol, before removing them from the fume hood.

Workflow Start Initiate Chemical Transfer Scale Assess Operational Scale Start->Scale Analytical Analytical (<100mg) Scale->Analytical Preparative Preparative (>1g) Scale->Preparative PPE_A Standard PPE (Double Nitrile + Goggles) Analytical->PPE_A PPE_P Advanced PPE (Butyl Gloves + Face Shield) Preparative->PPE_P Hood Transfer to Certified Fume Hood Inert Inert Gas Purge (N2/Ar) Hood->Inert PPE_A->Hood PPE_P->Hood Weigh Execute 'Weigh by Difference' Inert->Weigh

Workflow for the safe, inert-atmosphere transfer of cyclobutanamine derivatives.

Emergency Response & Decontamination Plan

In the event of an accidental release, the high reactivity of the amine and the toxicity of the chloropyridine require immediate, calculated action.

Step-by-Step Spill Response Protocol
  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Maximize fume hood ventilation.

  • Neutralization (The Causality): Do not use strong mineral acids (like HCl) to neutralize the amine spill, as the resulting exothermic acid-base reaction can vaporize the toxic chloropyridine moiety. Instead, blanket the spill with a weak solid acid, such as citric acid powder or sodium bisulfate . This safely converts the volatile freebase amine into a stable, non-volatile salt.

  • Absorption: Once neutralized, cover the area with an inert absorbent material (e.g., vermiculite or sand).

  • Self-Validation of Decontamination: After sweeping up the absorbent, swab the spill area with a wet piece of pH indicator paper. Validation: If the pH paper turns blue/purple (pH > 8), residual amine is present. Reapply citric acid. The area is only safe when the swab tests neutral (pH 6-7).

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Volume Spill->Assess Minor Minor (<50 mL/g) Assess->Minor Major Major (>50 mL/g) Assess->Major Vent Maximize Local Ventilation Minor->Vent Evac Evacuate Lab & Call EHS Major->Evac Neutralize Apply Weak Acid (Citric Acid Powder) Vent->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Validate Validate pH Neutrality Absorb->Validate Waste Dispose as Halogenated Waste Validate->Waste

Emergency spill response and self-validating neutralization protocol for reactive amines.

Waste Disposal & Environmental Logistics

Because this compound contains a halogen (chlorine) and a basic amine, it must be segregated meticulously to prevent adverse environmental impact and hazardous cross-reactions in the waste room.

  • Liquid Waste: Must be collected in a designated Halogenated Basic Waste container. Never mix with acidic waste streams to prevent violent exothermic reactions.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, labeled solid hazardous waste bin. Do not leave contaminated wipes in open trash receptacles, as the amine will slowly off-gas, exposing laboratory personnel to chronic respiratory irritation[2].

Sources

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